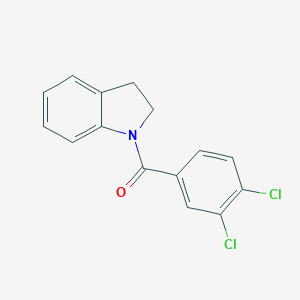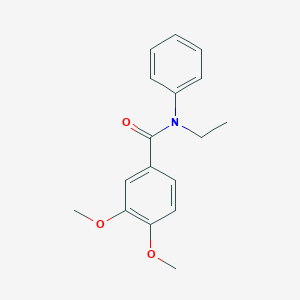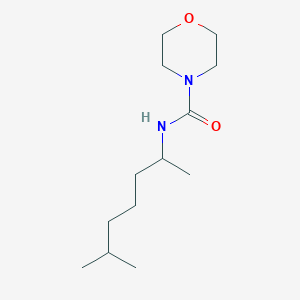
N-(6-methylheptan-2-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylheptan-2-yl)morpholine-4-carboxamide is a chemical compound with a unique structure that includes a morpholine ring and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)morpholine-4-carboxamide typically involves the reaction of 1,5-dimethylhexylamine with 4-morpholinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylheptan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(1,5-dimethylhexyl)-4-morpholinecarboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(6-methylheptan-2-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-methylheptan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,5-dimethylhexyl)thiourea: Similar structure but contains a thiourea group instead of a carboxamide group.
1-(1,5-Dimethylhexyl)-4-(4-methylpentyl)cyclohexane: Similar alkyl chain but different ring structure.
Uniqueness
N-(6-methylheptan-2-yl)morpholine-4-carboxamide is unique due to the presence of both a morpholine ring and a carboxamide group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
Clave InChI |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
SMILES canónico |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B262159.png)
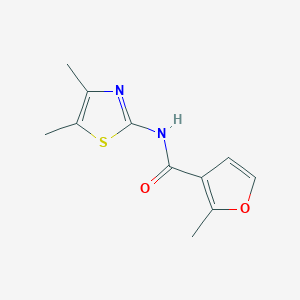
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
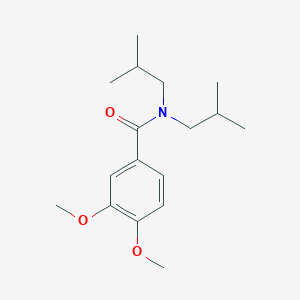
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
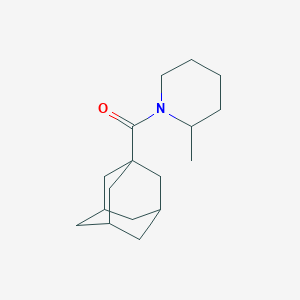
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
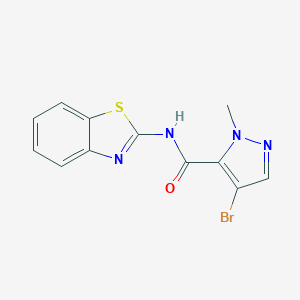
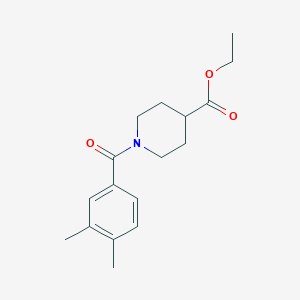
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
